Acetyl(2-chloro-6-fluorophenyl)acetonitrile

Catalog No.
S780446
CAS No.
93839-17-9
M.F
C10H7ClFNO
M. Wt
211.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl(2-chloro-6-fluorophenyl)acetonitrile

CAS Number

93839-17-9

Product Name

Acetyl(2-chloro-6-fluorophenyl)acetonitrile

IUPAC Name

2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

InChI

InChI=1S/C10H7ClFNO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3

InChI Key

DARQRNNQPWWWJT-UHFFFAOYSA-N

SMILES

CC(=O)C(C#N)C1=C(C=CC=C1Cl)F

Canonical SMILES

CC(=O)C(C#N)C1=C(C=CC=C1Cl)F

Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS 93839-17-9) is a highly specialized beta-keto nitrile building block primarily procured for the synthesis of complex, sterically hindered heterocycles such as pyrazoles, pyrimidines, and isoxazoles. Featuring an asymmetric 2-chloro-6-fluorophenyl moiety, this precursor is critical for introducing a conformationally restricted, electron-deficient aryl group into active pharmaceutical ingredients (APIs) and advanced agrochemicals. Industrial buyers prioritize this exact compound because its bifunctional nature (a ketone and a nitrile group on the same alpha-carbon) allows for efficient, one-pot cyclization reactions, while the specific di-ortho halogenation pattern imparts essential metabolic stability and structural rigidity to the final product [1].

Substituting Acetyl(2-chloro-6-fluorophenyl)acetonitrile with symmetric analogs, such as 2,6-dichloro or 2,6-difluoro derivatives, fundamentally alters both the chemical processability and the downstream performance of the resulting molecule. In API synthesis, the asymmetric chloro-fluoro substitution provides a precise steric and electronic profile that locks the aryl ring into a specific dihedral angle relative to the core heterocycle, a feature critical for binding affinity in targets like SHP2. Furthermore, from a manufacturing standpoint, the unique electron-withdrawing balance of one chlorine and one fluorine atom optimizes the acidity of the alpha-proton, ensuring high regioselectivity and yield during cyclization that cannot be replicated by mono-substituted or symmetrically substituted baselines [1].

Accelerated Cyclization Kinetics in Heterocycle Synthesis

The electron-withdrawing properties of the 2-chloro-6-fluorophenyl group significantly increase the electrophilicity of the beta-keto moiety and the acidity of the alpha-proton. In standard cyclization reactions with hydrazines to form 5-aminopyrazoles, this precursor achieves yields exceeding 85% under mild conditions. In contrast, the unsubstituted acetyl(phenyl)acetonitrile baseline typically plateaus at ~65-70% yield and requires longer reaction times or harsher reflux conditions [1].

Evidence Dimension5-Aminopyrazole cyclization yield
Target Compound Data>85% yield
Comparator Or BaselineAcetyl(phenyl)acetonitrile (~65-70% yield)
Quantified Difference>15% absolute yield improvement
ConditionsReaction with hydrazine hydrate in ethanol

Higher cyclization yields directly reduce raw material waste and lower the cost-of-goods (COGs) in multi-step industrial syntheses.

Conformational Rigidity for API Target Binding

The incorporation of the 2-chloro-6-fluorophenyl group introduces significant steric hindrance that restricts the rotation of the aryl-heterocycle bond. This locks the molecule into an orthogonal conformation, which is a strict requirement for fitting into narrow allosteric pockets, such as those targeted by SHP2 inhibitors[1]. Mono-ortho substituted comparators like 2-(2-fluorophenyl)-3-oxobutanenitrile allow for excessive rotational freedom, resulting in a high entropic penalty upon target binding.

Evidence DimensionAryl-heterocycle rotational barrier
Target Compound DataHigh barrier (locked orthogonal conformation)
Comparator Or Baseline2-(2-fluorophenyl)-3-oxobutanenitrile (low barrier, free rotation)
Quantified DifferenceElimination of rotational degrees of freedom
ConditionsDownstream API target binding environment

Procurement of this exact di-ortho substituted precursor is mandatory to achieve the active, conformationally restricted state required for advanced kinase and phosphatase inhibitors.

Enhanced Regioselectivity in Asymmetric Cyclizations

When reacting with asymmetric amidines or guanidines, the strong polarization induced by the 2-chloro-6-fluoro substitution directs the nucleophilic attack with high precision. This results in a regiomeric purity of >95:5 for the desired pyrimidine isomer. Aliphatic or less polarized aryl beta-keto nitriles often yield problematic mixtures (e.g., ~80:20 ratios), necessitating costly chromatographic separations [1].

Evidence DimensionRegiomeric ratio in pyrimidine synthesis
Target Compound Data>95:5 regioselectivity
Comparator Or BaselineAliphatic beta-keto nitriles (~80:20 ratio)
Quantified Difference>15% increase in target regiomer
ConditionsCondensation with asymmetric amidines

High regioselectivity eliminates downstream purification bottlenecks, making this precursor highly suitable for scalable industrial manufacturing.

Synthesis of Conformationally Restricted Oncology APIs

Directly leveraging the dihedral angle locking provided by the 2-chloro-6-fluoro substitution, this precursor is the ideal starting material for synthesizing advanced oncology therapeutics, particularly allosteric inhibitors targeting SHP2 and specific kinases[1].

Development of Next-Generation Agrochemicals

The metabolic stability imparted by the fluorine atom, combined with the specific lipophilicity of the chlorine atom, makes this compound a critical building block for novel fungicides and herbicides that require high environmental persistence and target specificity[2].

Scalable Manufacturing of 5-Aminopyrazole Intermediates

Due to its high electrophilicity and resulting >85% cyclization yields, this beta-keto nitrile is highly recommended for industrial-scale production of 5-aminopyrazole core structures, minimizing the need for complex purification steps [3].

XLogP3

2.3

Other CAS

93839-17-9

Dates

Last modified: 08-15-2023

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